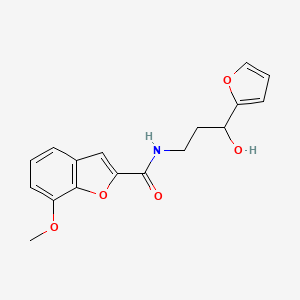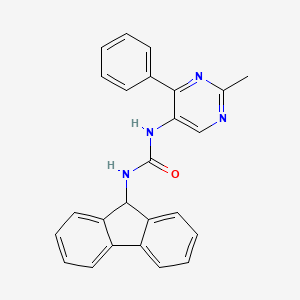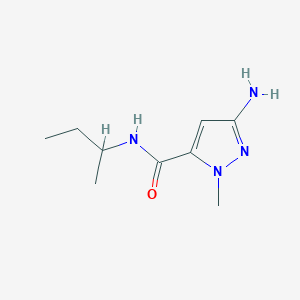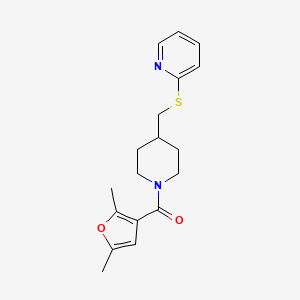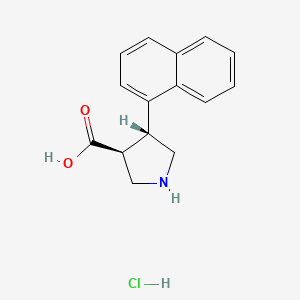
(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as NAP, is a chemical compound that has been the focus of scientific research in recent years. NAP is a derivative of the amino acid proline and is known to have neuroprotective and anti-inflammatory properties. In
Mechanism of Action
The exact mechanism of action of NAP is not fully understood, but it is believed to act through several different pathways. NAP has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. It also modulates the activity of heat shock proteins, which are involved in protecting cells from stress and damage. Additionally, NAP has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
NAP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neuroprotective proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). NAP has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using NAP in lab experiments is its neuroprotective properties, which make it a useful tool for investigating the mechanisms of neurodegeneration. However, one limitation of using NAP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on NAP. One area of interest is the potential use of NAP as a therapeutic agent for neurodegenerative diseases. Another potential direction is the investigation of NAP's anti-inflammatory properties and its potential use as a treatment for inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of NAP and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of NAP involves the reaction of proline with naphthalene-1-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces (3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid, which is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Scientific Research Applications
NAP has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. NAP has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory conditions such as rheumatoid arthritis.
properties
IUPAC Name |
(3S,4R)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZADOJTQLSMJ-LMRHVHIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


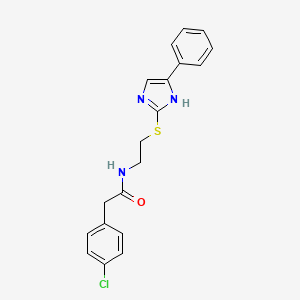

![2-(4-fluorophenyl)-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2951475.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2951476.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)

